molecular formula C₂₁H₂₁N₇OS B1150390 Ribocil-C R enantiomer

Ribocil-C R enantiomer

Cat. No. B1150390
M. Wt: 419.5
InChI Key: UVDVCDUBJWYRJW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribocil-C R enantiomer is the R enantiomer of Ribocil-C. Ribocil-C is a highly selective inhibitor of bacterial riboflavin riboswitches.

Scientific Research Applications

Dual-Targeting Antibacterial Agents

Ribocil-C has been identified as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, which regulates the expression of de novo riboflavin biosynthesis in bacteria. Its dual-targeting mechanism, inhibiting both riboflavin biosynthesis and uptake, showcases its potential as a broad-spectrum Gram-positive antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This mechanism is essential for developing new antibacterial strategies targeting riboflavin metabolism essential for bacterial growth and pathogenesis (Wang et al., 2017).

Enantiomer Differentiation Techniques

Research into differentiating between d and l enantiomers, especially significant in the pharmaceutical industry, has led to the development of techniques like low-frequency Raman (LFR) spectroscopy. This method provides a facile technique for identifying enantiomers by exploiting the differential intensities of the collected signal for each polarization plane, highlighting the importance of physical characterization methods in distinguishing between enantiomeric forms of compounds, including those related to Ribocil-C (Damle et al., 2022).

Riboswitch as Drug Targets

The discovery of Ribocil exemplifies the potential of targeting non-coding RNA structures, such as riboswitches, with synthetic small molecules. Ribocil acts as a synthetic mimic of the natural ligand, flavin mononucleotide, to repress riboswitch-mediated gene expression and inhibit bacterial growth. This finding underscores the broader possibility of targeting RNA structural elements with structurally diverse small molecules for therapeutic purposes (Howe et al., 2015).

Mechanistic Characterization and Structural Analysis

Further studies on Ribocil include detailed mechanistic characterization and structural analysis, providing insights into its mode of action, binding mechanisms, and the development of more potent analogs. Such research highlights the intricate interactions between small molecule inhibitors and their biological targets, advancing our understanding of molecular mimicry and the potential for innovative drug development (Howe et al., 2016).

properties

Molecular Formula

C₂₁H₂₁N₇OS

Molecular Weight

419.5

IUPAC Name

2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one

InChI

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1

InChI Key

UVDVCDUBJWYRJW-OAHLLOKOSA-N

SMILES

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=O)C=C(N4)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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